N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Description

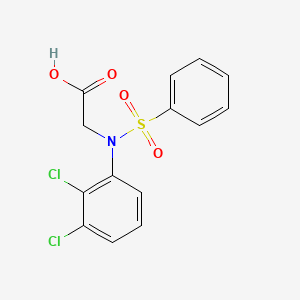

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring a dichlorophenyl group at the 2,3-positions and a phenylsulfonyl moiety. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the phenylsulfonyl group contributes to polar interactions and metabolic stability .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-11-7-4-8-12(14(11)16)17(9-13(18)19)22(20,21)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYKBWLZHNTQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,3-dichloroaniline with phenylsulfonyl chloride to form N-(2,3-dichlorophenyl)-N-phenylsulfonylamine. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The dichlorophenyl and phenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The glycine moiety can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-17-1)

- Structure : The phenylsulfonyl group is substituted with a methyl group at the 4-position.

- Availability : Discontinued, suggesting challenges in synthesis or stability .

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine (CAS 431979-36-1)

- Structure : Replaces phenylsulfonyl with methylsulfonyl and shifts dichloro substituents to 3,4-positions.

- Impact : Methylsulfonyl is smaller and more polar than phenylsulfonyl, altering solubility and receptor binding. The shifted chlorine atoms may reduce steric hindrance compared to 2,3-dichloro substitution .

Substituent Variations on the Aromatic Rings

N-(2,3-Dimethylphenyl)-N-(phenylsulfonyl)glycine (CID 1121560)

- Structure : Dichloro substituents replaced with methyl groups at 2,3-positions.

- Impact : Methyl groups are electron-donating, increasing electron density on the aromatic ring. This reduces electrophilic reactivity compared to the electron-withdrawing dichloro substituents in the target compound. Molecular weight: 311.38 g/mol .

N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine (CAS 117309-44-1)

- Structure : Features a nitro group at the 3-position instead of chlorine.

- Molecular weight: 336.32 g/mol .

Ester Derivatives

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS 331750-05-1)

Substituted Sulfonamides

N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (CAS 713501-82-7)

- Structure : Methoxy groups on the sulfonyl phenyl ring and a single chloro substituent.

- The single chloro substituent reduces steric effects compared to dichloro analogs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Implications

Biological Activity

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a phenylsulfonyl moiety attached to a glycine backbone. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNOS

- CAS Number : 332419-60-0

The compound primarily acts as an inhibitor of specific enzymes, notably aldose reductase, which is implicated in diabetic complications. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol, which can lead to osmotic and oxidative stress in cells.

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against aldose reductase. The following table summarizes key findings from various studies:

Case Studies

- Aldose Reductase Inhibition : In a study involving various derivatives of N-(phenylsulfonyl)glycines, this compound was found to have enhanced affinity for aldose reductase compared to simpler glycine derivatives. The S enantiomer demonstrated significantly higher activity than its R counterpart, suggesting stereospecific interactions with the enzyme's active site .

- Antimicrobial Activity : Although primarily studied for its enzyme inhibition properties, preliminary investigations into its antimicrobial effects have shown potential against certain gram-positive bacteria. Further research is needed to elucidate its full spectrum of antimicrobial activity .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound indicates favorable characteristics for drug development:

- Absorption : Moderate lipophilicity suggests good absorption potential.

- Distribution : Predicted to have a wide distribution due to its small molecular size.

- Metabolism : Likely undergoes hepatic metabolism; specific pathways need further investigation.

- Excretion : Primarily renal excretion anticipated.

- Toxicity : Exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.